Ethyl 4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate
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Overview
Description
Ethyl 4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate is a fluorinated organic compound that features prominently in various scientific and industrial applications. The presence of trifluoromethyl groups in its structure imparts unique chemical properties, making it valuable in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate typically involves the reaction of ethyl 4,4,4-trifluoroacetoacetate with 4-methyl-3-(trifluoromethyl)pyrazole under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl groups, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Ethyl 4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of trifluoromethyl groups
Mechanism of Action
The mechanism of action of Ethyl 4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups enhance the compound’s binding affinity and specificity, leading to potent biological effects. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4,4,4-trifluoro-2-butynoate: Another fluorinated ester with similar applications in organic synthesis and materials science.
Ethyl 4,4,4-trifluoro-3-methyl-butanoate: Shares structural similarities and is used in similar chemical reactions and applications.
Uniqueness
Ethyl 4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate is unique due to the presence of both trifluoromethyl and pyrazole groups, which confer distinct chemical and biological properties. This combination enhances its versatility and effectiveness in various applications compared to other similar compounds .
Properties
IUPAC Name |
ethyl 4,4,4-trifluoro-3-[4-methyl-3-(trifluoromethyl)pyrazol-1-yl]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F6N2O2/c1-3-21-8(20)4-7(10(12,13)14)19-5-6(2)9(18-19)11(15,16)17/h5,7H,3-4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZTKLANLOXJQCO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C(F)(F)F)N1C=C(C(=N1)C(F)(F)F)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F6N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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